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Compound of Interest

Compound Name: 2-Pentanol, 5-iodo-

Cat. No.: B3058609 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the scalable

synthesis of 2-Pentanol, 5-iodo- (also known as 5-iodo-2-pentanol). The primary method

detailed is the regioselective ring-opening of the readily available and biomass-derivable

solvent, 2-methyltetrahydrofuran. This approach offers a cost-effective and scalable route to

the target molecule, a valuable intermediate in organic synthesis and drug development.

Introduction
2-Pentanol, 5-iodo- is a bifunctional molecule containing both a secondary alcohol and a

primary iodide. This combination of functionalities makes it a versatile building block for the

introduction of a C5 chain in the synthesis of more complex molecules. Traditional multi-step

syntheses of such iodo-alcohols can be cumbersome and expensive. The protocol outlined

below provides a more direct and scalable alternative.

The key transformation involves the acid-catalyzed ring-opening of 2-methyltetrahydrofuran

with an iodide source. The reaction proceeds via a nucleophilic substitution (SN2) mechanism,

where the iodide ion preferentially attacks the less sterically hindered primary carbon of the

protonated ether, leading to the desired product with high regioselectivity.

Reaction Principle and Pathway
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The synthesis of 2-Pentanol, 5-iodo- from 2-methyltetrahydrofuran is based on the principle of

acid-catalyzed ether cleavage. The reaction is initiated by the protonation of the oxygen atom

of the tetrahydrofuran ring, which activates the C-O bonds towards nucleophilic attack. The

iodide ion then acts as the nucleophile, attacking one of the carbon atoms adjacent to the

oxygen. Due to steric hindrance at the secondary carbon (C2), the attack predominantly occurs

at the less hindered primary carbon (C5), resulting in the formation of 2-Pentanol, 5-iodo-.

Synthesis of 2-Pentanol, 5-iodo-
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Figure 1: Reaction pathway for the synthesis of 2-Pentanol, 5-iodo-.

Experimental Protocols
Two primary protocols are presented for the synthesis of 2-Pentanol, 5-iodo-. Protocol A

utilizes hydroiodic acid, offering a direct approach. Protocol B employs a combination of sodium

iodide and a strong acid, which can be more convenient for laboratories where hydroiodic acid

is not readily available.

Protocol A: Ring-Opening of 2-Methyltetrahydrofuran
with Hydroiodic Acid
This protocol is adapted from general procedures for ether cleavage using strong acids.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b3058609?utm_src=pdf-body
https://www.benchchem.com/product/b3058609?utm_src=pdf-body
https://www.benchchem.com/product/b3058609?utm_src=pdf-body-img
https://www.benchchem.com/product/b3058609?utm_src=pdf-body
https://www.benchchem.com/product/b3058609?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3058609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

2-Methyltetrahydrofuran (≥99%)

Hydroiodic acid (57% in water)

Dichloromethane (CH₂Cl₂)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

Heating mantle or oil bath

Separatory funnel

Rotary evaporator

Procedure:

To a round-bottom flask charged with 2-methyltetrahydrofuran (1.0 eq), add hydroiodic acid

(57% in water, 1.5 - 2.0 eq) cautiously with stirring.

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours.

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas

Chromatography (GC).

After the reaction is complete, cool the mixture to room temperature.

Transfer the mixture to a separatory funnel and dilute with dichloromethane.
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Carefully wash the organic layer sequentially with water, saturated aqueous sodium

bicarbonate solution (to neutralize the acid), and saturated aqueous sodium thiosulfate

solution (to remove any residual iodine).

Wash the organic layer with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

The crude product can be purified by vacuum distillation to afford pure 2-Pentanol, 5-iodo-.

Protocol B: In Situ Generation of HI from Sodium Iodide
and Acid
This protocol provides an alternative to using concentrated hydroiodic acid.

Materials:

2-Methyltetrahydrofuran (≥99%)

Sodium iodide (NaI)

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

Acetonitrile (CH₃CN) or another suitable solvent

Dichloromethane (CH₂Cl₂)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:
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Round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic

stirrer

Heating mantle or oil bath

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask, dissolve sodium iodide (1.5 - 2.0 eq) in acetonitrile.

Add 2-methyltetrahydrofuran (1.0 eq) to the solution.

Cool the mixture in an ice bath.

Slowly add concentrated sulfuric acid or phosphoric acid (1.5 - 2.0 eq) dropwise from a

dropping funnel with vigorous stirring.

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux

(approximately 80-90 °C) for 6-12 hours. Monitor the reaction by TLC or GC.

Cool the reaction mixture to room temperature and quench by pouring it into a mixture of ice

and water.

Extract the aqueous mixture with dichloromethane (3 x volumes).

Combine the organic extracts and wash sequentially with saturated aqueous sodium

bicarbonate solution and saturated aqueous sodium thiosulfate solution.

Wash the organic layer with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

remove the solvent under reduced pressure.

Purify the crude product by vacuum distillation.
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Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the

synthesis of 2-Pentanol, 5-iodo-. Please note that yields are highly dependent on the specific

reaction conditions and purification efficiency.

Parameter Protocol A (HI) Protocol B (NaI/Acid)

Starting Material 2-Methyltetrahydrofuran 2-Methyltetrahydrofuran

Iodide Source Hydroiodic Acid (57%) Sodium Iodide

Acid - H₂SO₄ or H₃PO₄

Stoichiometry (Iodide:Ether) 1.5 - 2.0 : 1 1.5 - 2.0 : 1

Solvent None or Dichloromethane Acetonitrile

Reaction Temperature 100-110 °C (Reflux) 80-90 °C (Reflux)

Reaction Time 4-8 hours 6-12 hours

Typical Yield 70-85% 65-80%

Purification Vacuum Distillation Vacuum Distillation

Logical Workflow for Synthesis and Purification
The overall process from starting materials to the purified product can be visualized as a logical

workflow.
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General Workflow for 2-Pentanol, 5-iodo- Synthesis
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Figure 2: General experimental workflow for the synthesis and purification.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b3058609?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3058609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety Considerations
Hydroiodic acid, sulfuric acid, and phosphoric acid are highly corrosive. Handle with extreme

care in a well-ventilated fume hood, wearing appropriate personal protective equipment

(PPE), including gloves, safety glasses, and a lab coat.

Dichloromethane and acetonitrile are volatile and toxic. Use in a fume hood and avoid

inhalation.

The reaction can generate heat, especially during the addition of acid. Ensure proper cooling

and controlled addition.

Iodine can be liberated during the workup. The use of a sodium thiosulfate wash is important

to neutralize it.

Conclusion
The synthesis of 2-Pentanol, 5-iodo- via the ring-opening of 2-methyltetrahydrofuran is a

robust and scalable method. The protocols provided herein offer two effective routes to this

valuable synthetic intermediate. By following the detailed procedures and adhering to the

safety precautions, researchers can efficiently produce this compound for their synthetic needs

in drug discovery and development. Further optimization of reaction conditions may be possible

to improve yields and reduce reaction times for specific large-scale applications.

To cite this document: BenchChem. [Scalable Synthesis of 2-Pentanol, 5-iodo-: Application
Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3058609#scalable-synthesis-of-2-pentanol-5-iodo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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